molecular formula C12H13N3S B14440158 2-Thiazolamine, N-[[4-(dimethylamino)phenyl]methylene]- CAS No. 75320-87-5

2-Thiazolamine, N-[[4-(dimethylamino)phenyl]methylene]-

Cat. No.: B14440158
CAS No.: 75320-87-5
M. Wt: 231.32 g/mol
InChI Key: ATZLMYHAZSBNPO-UHFFFAOYSA-N
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Description

2-Thiazolamine, N-[[4-(dimethylamino)phenyl]methylene]- is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and antitumor agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, N-[[4-(dimethylamino)phenyl]methylene]- typically involves the reaction of 2-aminothiazole with 4-(dimethylamino)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, N-[[4-(dimethylamino)phenyl]methylene]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a variety of substituted thiazole compounds .

Scientific Research Applications

2-Thiazolamine, N-[[4-(dimethylamino)phenyl]methylene]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Thiazolamine, N-[[4-(dimethylamino)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

2-Thiazolamine, N-[[4-(dimethylamino)phenyl]methylene]- is unique due to its specific structure, which combines the thiazole ring with a dimethylaminophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

75320-87-5

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

N,N-dimethyl-4-(1,3-thiazol-2-yliminomethyl)aniline

InChI

InChI=1S/C12H13N3S/c1-15(2)11-5-3-10(4-6-11)9-14-12-13-7-8-16-12/h3-9H,1-2H3

InChI Key

ATZLMYHAZSBNPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=NC=CS2

Origin of Product

United States

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